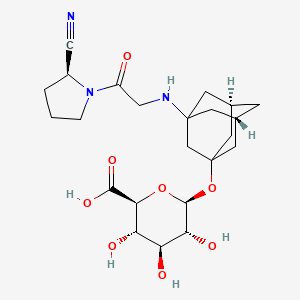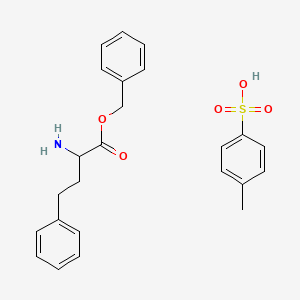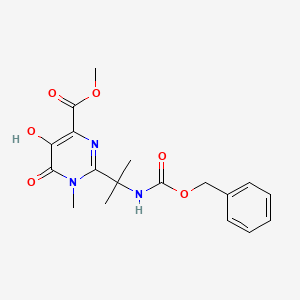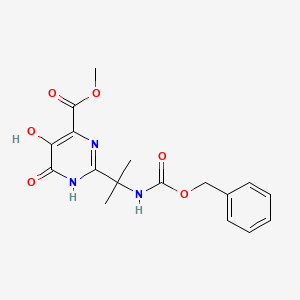
Vildagliptin beta-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vildagliptin is a selective and potent dipeptidyl peptidase-4 inhibitor that improves glycemic control by inhibiting the degradation of both endogenous glucagon-like peptide-1 and glucose-dependent insulinotropic peptide .
Synthesis Analysis
A linear 7-step synthesis of vildagliptin-β-O-glucuronide starting from commercially available D-glucurono-6,3-lactone was achieved with 11.3% overall yield . The most widely used method for assay of vildagliptin is HPLC .Chemical Reactions Analysis
Vildagliptin is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors . The most widely used method for assay of vildagliptin is HPLC .Physical And Chemical Properties Analysis
Vildagliptin is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors .科学的研究の応用
1. Improvement of Beta-Cell Function
Vildagliptin, a dipeptidyl peptidase-IV inhibitor, has been found to enhance beta-cell function in patients with type 2 diabetes. It achieves this by increasing the insulin secretory rate at specific glucose levels, a phenomenon termed as secretory tone. The drug significantly increases the insulin secretory rate without affecting the slope of the beta-cell dose response, derivative component, or potentiation factor. These improvements in beta-cell function are reflected in significant decreases in mean prandial glucose and glucagon levels, alongside increases in plasma levels of intact GLP-1 and gastric inhibitory polypeptide (Mari et al., 2005).
2. Enhancement of Pancreatic Islet Function
Vildagliptin has been associated with improved glucose-dependent functioning of pancreatic islet β and α cells, addressing deficits commonly seen in type 2 diabetes mellitus (T2DM). By enhancing β-cell sensitivity to glucose, vildagliptin increases the insulin secretory rate relative to glucose in both postprandial and fasting states. It also improves α-cell function by restoring the appropriate glucose-related suppression of glucagon, thereby reducing endogenous glucose production. These actions are indicative of vildagliptin's capacity to slow down the deterioration of β-cell function over time (Mathieu, 2009).
3. Reduction of Inappropriate Endogenous Glucose Production
Mechanistic studies have shown that vildagliptin leads to dose-dependent reductions in DPP-4, resulting in persistent levels of active GLP-1 and GIP in the circulation. These effects translate into improved β-cell sensitivity to glucose and glucose-dependent insulin secretion. Additionally, vildagliptin improves α-cell sensitivity to glucose and reduces inappropriate glucagon secretion. These islet effects collectively contribute to a reduction in inappropriate endogenous glucose production and glucose utilization during meals, leading to improved glucose tolerance and fasting hyperglycaemia (Ahrén & Foley, 2008).
4. Neuroprotective Effects
Vildagliptin has shown potential neuroprotective effects in a rat model of Parkinson's disease. It enhances central anti-inflammatory and antiapoptotic effects, thus impeding neuronal damage. The drug modifies the striatal energy level, suppresses nuclear factor κB, and consequently reduces the downstream inflammatory mediator tumor necrosis factor-α. It also normalizes the receptor for advanced glycated end product (RAGE), justifying its anti-inflammatory effects, alongside hampering striatal inducible nitric oxide synthase, intracellular adhesion molecule-1, and myeloperoxidase. The antioxidant potential of vildagliptin has been depicted through a reduction in thiobarbituric acid-reactive substances and the transcriptional factor Nrf-2 level (Abdelsalam & Safar, 2015).
作用機序
- By inhibiting DPP-4, Vildagliptin prevents the degradation of GLP-1 and GIP, leading to improved glycemic control .
Target of Action
Mode of Action
Action Environment
Safety and Hazards
将来の方向性
Vildagliptin is a new oral antidiabetic agent that enhances pancreatic islet cell responsiveness to glucose . The growing consumption of the vildagliptin active ingredient has gained much attention in the organic chemistry community . The VERIFY study has shown that early combination treatment with metformin and vildagliptin improves glycaemic durability in patients with type 2 diabetes compared with standard-of-care initial metformin monotherapy followed .
生化学分析
Biochemical Properties
Vildagliptin beta-D-glucuronide, like its parent compound Vildagliptin, plays a significant role in biochemical reactions. Vildagliptin works by enhancing the glucose sensitivity of beta-cells in pancreatic islets and promoting glucose-dependent insulin secretion . This suggests that this compound may interact with similar enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are likely to be similar to those of Vildagliptin. Vildagliptin improves glycemic control in type II diabetes mellitus by enhancing the glucose sensitivity of beta-cells in pancreatic islets and promoting glucose-dependent insulin secretion .
Molecular Mechanism
The molecular mechanism of action of this compound is expected to be similar to that of Vildagliptin. Vildagliptin inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, preventing the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels .
Metabolic Pathways
This compound is involved in the metabolic pathways of Vildagliptin. Vildagliptin is metabolized by hydrolysis to produce inactive metabolites, including this compound .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Vildagliptin beta-D-glucuronide can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": ["Vildagliptin", "D-glucuronic acid", "N,N-dimethylformamide", "N,N-diisopropylethylamine", "1-hydroxybenzotriazole", "N,N'-dicyclohexylcarbodiimide", "triethylamine", "acetic anhydride", "pyridine", "methanol", "dichloromethane", "sodium bicarbonate"], "Reaction": ["Protection of the hydroxyl group on the glucuronic acid with acetic anhydride and pyridine to form the acetyl derivative", "Activation of the carboxylic acid group on the glucuronic acid with 1-hydroxybenzotriazole and N,N'-dicyclohexylcarbodiimide", "Coupling of the activated glucuronic acid with Vildagliptin in the presence of triethylamine and N,N-dimethylformamide to form the beta-D-glucuronide", "Deprotection of the acetyl group on the glucuronic acid with sodium bicarbonate in methanol and dichloromethane to obtain Vildagliptin beta-D-glucuronide"] } | |
CAS番号 |
1147403-03-9 |
分子式 |
C23H33N3O8 |
分子量 |
479.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[[3-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H33N3O8/c24-9-14-2-1-3-26(14)15(27)10-25-22-5-12-4-13(6-22)8-23(7-12,11-22)34-21-18(30)16(28)17(29)19(33-21)20(31)32/h12-14,16-19,21,25,28-30H,1-8,10-11H2,(H,31,32)/t12?,13?,14-,16-,17-,18+,19-,21-,22?,23?/m0/s1 |
InChIキー |
PSIDBGKCTWXOHS-VBUQDNKCSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C#N |
SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N |
正規SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N |
同義語 |
(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile_x000B_O-β-D-Glucopyranosiduronic Acid; Vildagliptin O-Glucuronide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)


